

A Technical Guide to the Commercial Supply and Purity of 2,4-Dimethoxyiodobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethoxyiodobenzene

Cat. No.: B1295263

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For researchers, scientists, and professionals in the field of drug development, the quality and accessibility of chemical reagents are of paramount importance. **2,4-Dimethoxyiodobenzene**, a key building block in organic synthesis, is no exception. This technical guide provides an in-depth overview of the commercial suppliers, typical purity levels, and analytical methodologies for this compound.

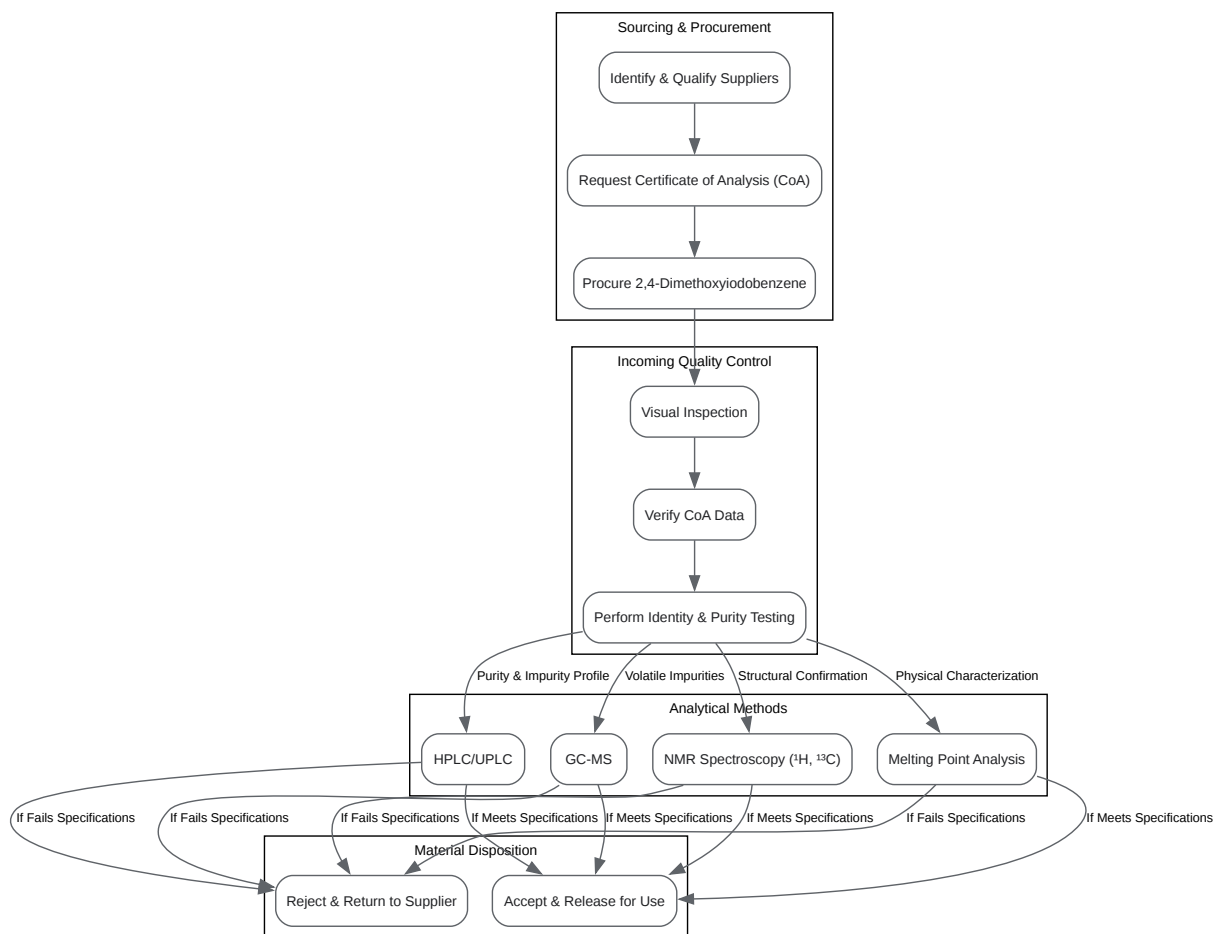
Commercial Availability and Purity

2,4-Dimethoxyiodobenzene is readily available from a variety of commercial chemical suppliers, catering to both research and bulk quantity needs. The purity of the commercially available product typically ranges from 95% to 98%, with some suppliers offering higher purity grades upon request. The table below summarizes the offerings from several key suppliers.

Supplier	Reported Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Thermo Scientific Chemicals (formerly Alfa Aesar)	97%	20469-63-0	C ₈ H ₉ IO ₂	264.06
Sigma-Aldrich	97%	20469-63-0	C ₈ H ₉ IO ₂	264.06
Dayang Chem (Hangzhou) Co., Ltd.	98.0%	25245-35-6	C ₈ H ₉ IO ₂	264.06
Shanghai Nianxing Industrial Co., Ltd	95.0%	25245-35-6	C ₈ H ₉ IO ₂	264.06
J & K SCIENTIFIC LTD.	98.0% (GC)	20469-63-0	C ₈ H ₉ IO ₂	264.06
TCI (Shanghai) Development Co., Ltd.	98.0% (GC)	20469-63-0	C ₈ H ₉ IO ₂	264.06
Energy Chemical	97%	20469-63-0	C ₈ H ₉ IO ₂	264.06

Quality Control and Purity Assessment Workflow

The quality control of **2,4-Dimethoxyiodobenzene**, from procurement to experimental use, is a critical process for ensuring the reliability and reproducibility of research outcomes. The following diagram illustrates a typical workflow for the quality assessment of this chemical.



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Caption: Quality Control Workflow for **2,4-Dimethoxyiodobenzene**.

Experimental Protocols for Purity Determination

Accurate determination of the purity of **2,4-Dimethoxyiodobenzene** is crucial. While a Certificate of Analysis from the supplier provides initial data, independent verification is often necessary. The following are detailed methodologies for key analytical experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for separating **2,4-Dimethoxyiodobenzene** from non-volatile organic impurities.

- Instrumentation: HPLC system with a UV detector, pump, and autosampler.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m particle size).
- Mobile Phase: A gradient of acetonitrile and water is typically effective.
 - Solvent A: Water (HPLC grade)
 - Solvent B: Acetonitrile (HPLC grade)
- Gradient Program:
 - 0-20 min: 50% B to 90% B
 - 20-25 min: 90% B
 - 25-30 min: 90% B to 50% B
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Accurately weigh approximately 10 mg of **2,4-Dimethoxyiodobenzene** and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL solution. Filter the solution

through a 0.45 μm syringe filter before injection.

- Data Analysis: Purity is determined by calculating the area percentage of the main peak corresponding to **2,4-Dimethoxyiodobenzene** relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities.

- Instrumentation: Gas chromatograph coupled to a mass spectrometer.
- Column: A capillary column with a non-polar or mid-polarity phase, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm I.D., 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: 10°C/min to 250°C.
 - Hold at 250°C for 5 minutes.
- Injector Temperature: 250°C.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Mass Range: 40-400 amu.
- Sample Preparation: Prepare a dilute solution of **2,4-Dimethoxyiodobenzene** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

- Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal or external standard method.

¹H NMR Spectroscopy for Structural Confirmation and Purity Estimation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

- Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Internal Standard (for qNMR): A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic anhydride or 1,3,5-trimethoxybenzene).
- Sample Preparation:
 - For structural confirmation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
 - For qNMR: Accurately weigh about 20 mg of **2,4-Dimethoxyiodobenzene** and 10 mg of the internal standard into an NMR tube. Add approximately 0.6 mL of the deuterated solvent.
- Data Acquisition: Acquire a standard proton (¹H) NMR spectrum. For qNMR, ensure a long relaxation delay (d1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.
- Data Analysis:
 - For structural confirmation: Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the structure of **2,4-Dimethoxyiodobenzene**.

- For qNMR: Calculate the purity by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal, the molecular weights, and the masses of the sample and the standard.

Synthesis and Purification Overview

For researchers who may need to synthesize or further purify **2,4-Dimethoxyiodobenzene**, a common laboratory-scale synthesis involves the direct iodination of 1,3-dimethoxybenzene. A patent describes a method where 1,3-dimethoxybenzene is reacted with iodine (I₂) in the presence of nitrogen dioxide (NO₂) in acetonitrile.[1] The reaction mixture is heated, and after completion, the product is purified by column chromatography.[1] This purification step is crucial for removing unreacted starting materials and side products, yielding the final product with high purity.[1] The structure of the synthesized **2,4-dimethoxyiodobenzene** is typically confirmed using analytical techniques such as ¹H-NMR.[1]

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References

- 1. CN103172480B - Method for preparing iodo aromatic hydrocarbon - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Technical Guide to the Commercial Supply and Purity of 2,4-Dimethoxyiodobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295263#commercial-suppliers-and-purity-of-2-4-dimethoxyiodobenzene]

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